N-Acetylgalactosaminitol

Glycoprotein analysis HPLC O-linked glycan

O-glycosylation analysis demands unambiguous discrimination between O-linked and N-linked glycans-impossible with unreduced GalNAc alone. N-Acetylgalactosaminitol (GalNAc-ol) is the definitive alditol marker released by alkaline β-elimination of O-linked glycoproteins. • Resolves O-linked from N-linked glycans: HPLC elution at 8.1 min vs 3.9 min for GalNAc, eliminating co-elution false negatives. • Quantitative: GC-MS linear range 40-1000 nmol with sodium borodeuteride reduction. • Orthogonal confirmation via paper chromatography and borate anion-exchange resolves GalNAc-ol from GlcNAc-ol and ManNAc-ol epimers. Procure as authenticated reference standard for O-glycome release testing and glycoprotein QC workflows.

Molecular Formula C8H17NO6
Molecular Weight 223.22 g/mol
CAS No. 10486-91-6
Cat. No. B087381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylgalactosaminitol
CAS10486-91-6
SynonymsN-acetylgalactosaminitol
Molecular FormulaC8H17NO6
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(C(C(CO)O)O)O
InChIInChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1
InChIKeyDWAICOVNOFPYLS-OSMVPFSASA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylgalactosaminitol – O‑Linked Glycan Reference Standard


N‑Acetylgalactosaminitol (GalNAc‑ol, CAS 10486‑91‑6) is the reduced alditol form of N‑acetyl‑D‑galactosamine. It is the definitive chemical marker for O‑glycosidically linked glycans because alkaline β‑elimination of O‑linked glycoproteins quantitatively releases the parent hexosamine as its alditol [1]. In contrast, N‑linked glycans remain intact under the same conditions. This fundamental chemical difference makes GalNAc‑ol an indispensable reference standard for any workflow aimed at distinguishing O‑linked from N‑linked glycosylation, a distinction that is impossible when using the unreduced amino sugar N‑acetylgalactosamine alone [2].

O‑Glycan Reference Standard
Reduced alditol form of N‑acetyl‑D‑galactosamine
Chemical marker for O‑glycosidically linked glycans
Enables distinction of O‑linked from N‑linked glycosylation in alkaline β‑elimination workflows

Why N-Acetylgalactosaminitol Is Irreplaceable


Although N‑acetylgalactosamine (GalNAc) and N‑acetylgalactosaminitol (GalNAc‑ol) differ only by the reduction state of the anomeric carbon, this single chemical modification confers orthogonal chromatographic retention times and unique mass‑spectral fragmentation patterns that are essential for resolving O‑linked from N‑linked glycans [1]. In a head‑to‑head HPLC method, GalNAc‑ol elutes at 8.1 min, while its unreduced counterpart GalNAc elutes at 3.9 min, and the other common O‑linked linkage marker N‑acetylglucosaminitol (GlcNAc‑ol) elutes at 6.9 min [2]. Using GalNAc instead of GalNAc‑ol will co‑elute with other early‑eluting hexosamines, completely masking the O‑linked signal and leading to false‑negative identification of mucin‑type glycosylation. Therefore, procurement of a chemically authenticated N‑acetylgalactosaminitol reference standard is non‑negotiable for accurate O‑glycome analysis.

Target Standard
N‑Acetylgalactosaminitol
Unique HPLC retention (8.1 min) and characteristic MS fragmentation; directly confirms O‑linked glycan release.
Potential Substitutes
N‑Acetylgalactosamine Co‑elutes at 3.9 min, masking O‑linked signal and causing false negatives
N‑Acetylglucosaminitol Elutes at 6.9 min; distinct linkage marker, may lead to glycan misassignment
Using unreduced or alternate alditol standards may shift chromatographic identity and compromise method specificity.

N-Acetylgalactosaminitol vs. Analogs Comparison


HPLC Retention Time Separation

In a validated PICO‑TAG HPLC method, N‑acetylgalactosaminitol (GalNAc‑ol) elutes at 8.1 min, whereas its unreduced precursor N‑acetylgalactosamine (GalNAc) elutes at 3.9 min and the alternative O‑linked marker N‑acetylglucosaminitol (GlcNAc‑ol) elutes at 6.9 min [1]. The 4.2 min difference between GalNAc and GalNAc‑ol ensures unambiguous peak assignment even in complex biological matrices. The assay demonstrates linearity from 1 to 75 nmol for both hexosamines and hexosaminitols.

HPLC Retention
Direct comparison
GalNAc‑ol 8.1 min vs GalNAc 3.9 min
Unambiguous peak assignment in complex biological matrices
PICO‑TAG HPLC; 4.2 min separation
Glycoprotein analysis HPLC O-linked glycan Hexosaminitol

GC‑MS Deuterium-Labeled Ion Ratios

A validated GC‑MS method employing sodium borodeuteride reduction distinguishes N‑acetylgalactosaminitol from N‑acetylgalactosamine based on relative intensities of three ion pairs: m/z 84/85, 102/103, and 144/145 [1]. The deuterium‑labeling approach eliminates the need for separate chromatographic runs and allows simultaneous quantitation of both species from a single injection. The method is quantitative over a range of 40–1000 nmol.

GC‑MS Ion Ratios
Direct comparison
Deuterium‑enriched pattern (m/z 85, 103, 145) vs unlabeled (m/z 84, 102, 144)
Definitive structural confirmation of alditol, not parent amino sugar
NaBD₄ reduction; alditol acetate derivatization
GC‑MS Glycoprotein Alditol acetate Quantitative assay

Paper Chromatography Rf Resolution

In a systematic study of human teratocarcinoma cell glycopeptides, simultaneous separation of N‑acetylglucosaminitol, N‑acetylgalactosaminitol, N‑acetylglucosamine, and N‑acetylgalactosamine was achieved by descending paper chromatography [1]. Distinct Rf values allowed unambiguous identification of N‑acetylgalactosamine as the linkage sugar in specific glycopeptide fractions. The method is suitable for radioactively labeled glycopeptides and provides the essential chromatographic resolution needed to distinguish between GlcNAc‑ol and GalNAc‑ol linkage markers.

Paper Chromatography
Reported method context
Distinct Rf values resolve all four N‑acetylhexosamine/hexosaminitol species
Assigns O‑linked vs. N‑linked glycans in glycopeptide fractions
Descending paper chromatography; radio‑labeled glycopeptides
Paper chromatography Glycopeptide Linkage analysis Teratocarcinoma

Anion-Exchange Chromatography Epimer Resolution

Borate complex anion‑exchange chromatography completely resolves N‑acetylglucosaminitol, N‑acetylgalactosaminitol, and N‑acetylmannosaminitol from a mixture obtained by sodium borohydride reduction of the corresponding N‑acetylhexosamines [1]. This method provides a rapid and accurate means for identifying and measuring N‑acetylhexosamines in biological samples and was successfully applied to studies of N‑acetylneuraminic acid metabolism in human skin fibroblasts.

Anion‑Exchange
Direct comparison
Complete separation of N‑acetylgalactosaminitol from GlcNAc‑ol and ManNAc‑ol epimers
Enables accurate metabolic flux quantification of each epimer pool
Borate complex anion‑exchange; human fibroblast extracts
Anion‑exchange chromatography Epimer separation Sialic acid metabolism Hexosaminitol

Gas-Liquid Chromatography Simultaneous Quantitation

A gas‑liquid chromatographic procedure separates and quantitates N‑acetylglucosamine, N‑acetylgalactosamine, N‑acetylglucosaminitol, and N‑acetylgalactosaminitol in a single analytical run [1]. The method demonstrates acceptable linearity over the range of 1–1000 nmol for each analyte and is particularly suitable for samples containing both N‑acetylhexosaminitols and N‑acetylhexosamines, such as N‑linked oligosaccharides released from glycoproteins by alkaline borohydride.

GLC Linear Range
Direct comparison
1–1000 nmol linear range for GalNAc‑ol and three analogs
Supports simultaneous, equimolar quantification in single run
GLC with O‑methyloxime per‑O‑acetylated derivatives
Gas‑liquid chromatography Amino sugar Glycoprotein Quantitative analysis

N-Acetylgalactosaminitol Applications


O-Linked Glycan Release and Quantitation

Alkaline β‑elimination of O‑linked glycoproteins yields N‑acetylgalactosaminitol as the sole reducing‑end marker for mucin‑type glycosylation [1]. The GC‑MS method with sodium borodeuteride reduction (Section 3, Evidence Item 2) enables definitive identification and quantitation (40–1000 nmol) of GalNAc‑ol in released glycan pools. This workflow is directly applicable to release testing of therapeutic glycoproteins where O‑glycosylation site occupancy and microheterogeneity must be controlled.

Linkage-Specific Glycopeptide Mapping

Paper chromatography (Section 3, Evidence Item 3) and HPLC (Section 3, Evidence Item 1) methods provide orthogonal resolution of N‑acetylgalactosaminitol from N‑acetylglucosaminitol, enabling the unambiguous identification of GalNAc‑Ser/Thr linkages in glycopeptides isolated from human tumor cells [2]. This is critical for characterizing aberrant O‑glycosylation signatures associated with malignant transformation.

Hexosamine Pathway Metabolic Flux Analysis

Borate complex anion‑exchange chromatography (Section 3, Evidence Item 4) resolves N‑acetylgalactosaminitol from its epimers N‑acetylglucosaminitol and N‑acetylmannosaminitol [3]. This separation allows precise tracking of labeled hexosamine precursors through the N‑acetylneuraminic acid biosynthetic pathway, as demonstrated in human skin fibroblast studies, and is applicable to any investigation of UDP‑HexNAc pool dynamics.

Multiplexed Amino Sugar Analysis

The GLC method described in Section 3 (Evidence Item 5) simultaneously quantitates all four N‑acetylhexosamine/hexosaminitol species over a 1–1000 nmol linear range [4]. This single‑injection approach is ideal for high‑throughput characterization of glycoprotein composition in academic research cores and industrial QC laboratories, minimizing instrument time and sample consumption.

Application
Selection Property
Validation Focus
O‑Linked Glycan Release Quantitation
Alditol-specific detection by GC‑MS with deuterium labeling
Confirm O-linked release specificity and quantification range
Linkage‑Specific Glycopeptide Mapping
Orthogonal chromatographic resolution (HPLC, paper)
Assign GalNAc‑Ser/Thr linkages in glycopeptide fractions
Hexosamine Pathway Metabolic Flux Analysis
Epimer resolution by borate complex anion‑exchange
Track labeled precursor flux through UDP‑HexNAc pools
Multiplexed Amino Sugar Profiling
Simultaneous GLC quantitation across wide linear range
Validate equimolar response and throughput for glycan analysis

Technical Documentation Hub

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